Cas no 5861-24-5 (2,2-Dimethoxyacetonitrile)

2,2-Dimethoxyacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethoxyacetonitrile
- 5861-24-5
- Acetonitrile, dimethoxy-
- AKOS022174095
- Z1255464222
- DTXSID80458227
- EN300-99283
- SCHEMBL3579282
-
- MDL: MFCD17215902
- インチ: InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3
- InChIKey: GSWMRKGWNADDJL-UHFFFAOYSA-N
- SMILES: COC(C#N)OC
計算された属性
- 精确分子量: 101.04771
- 同位素质量: 101.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 78.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- Color/Form: NA
- フラッシュポイント: 73.7±10.6 °C
- PSA: 42.25
2,2-Dimethoxyacetonitrile Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2,2-Dimethoxyacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99283-0.05g |
2,2-dimethoxyacetonitrile |
5861-24-5 | 95.0% | 0.05g |
$97.0 | 2025-03-21 | |
Enamine | EN300-99283-5g |
2,2-dimethoxyacetonitrile |
5861-24-5 | 95% | 5g |
$1488.0 | 2023-09-01 | |
1PlusChem | 1P00IAVR-2.5g |
Acetonitrile, dimethoxy- |
5861-24-5 | 95% | 2.5g |
$1308.00 | 2023-12-16 | |
A2B Chem LLC | AI53111-250mg |
2,2-Dimethoxyacetonitrile |
5861-24-5 | 95% | 250mg |
$252.00 | 2024-04-19 | |
A2B Chem LLC | AI53111-1g |
2,2-Dimethoxyacetonitrile |
5861-24-5 | 95% | 1g |
$575.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745236-1g |
2,2-Dimethoxyacetonitrile |
5861-24-5 | 98% | 1g |
¥4053.00 | 2024-05-07 | |
A2B Chem LLC | AI53111-10g |
2,2-Dimethoxyacetonitrile |
5861-24-5 | 95% | 10g |
$2361.00 | 2024-04-19 | |
1PlusChem | 1P00IAVR-50mg |
Acetonitrile, dimethoxy- |
5861-24-5 | 95% | 50mg |
$177.00 | 2023-12-16 | |
Enamine | EN300-99283-1g |
2,2-dimethoxyacetonitrile |
5861-24-5 | 95% | 1g |
$513.0 | 2023-09-01 | |
Enamine | EN300-99283-0.1g |
2,2-dimethoxyacetonitrile |
5861-24-5 | 95.0% | 0.1g |
$144.0 | 2025-03-21 |
2,2-Dimethoxyacetonitrile 関連文献
-
Kristian Kempe,Toni Neuwirth,Justyna Czaplewska,Michael Gottschaldt,Richard Hoogenboom,Ulrich S. Schubert Polym. Chem. 2011 2 1737
2,2-Dimethoxyacetonitrileに関する追加情報
Latest Research Insights on 2,2-Dimethoxyacetonitrile (CAS: 5861-24-5) in Chemical Biology and Pharmaceutical Applications
2,2-Dimethoxyacetonitrile (CAS: 5861-24-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This compound, characterized by its unique nitrile and dimethoxy functional groups, serves as a critical building block for the synthesis of heterocyclic compounds, bioactive molecules, and advanced materials. Recent studies have explored its utility in asymmetric synthesis, peptide modifications, and the development of novel therapeutic agents, highlighting its potential in addressing complex biomedical challenges.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2,2-dimethoxyacetonitrile in the synthesis of α-amino nitriles, which are pivotal precursors for non-natural amino acids and peptidomimetics. The research team employed a catalytic asymmetric Strecker reaction using chiral Lewis acid catalysts, achieving high enantioselectivity (up to 98% ee) and yield (92%). This breakthrough underscores the compound's role in streamlining the production of enantiopure pharmaceuticals, particularly for neurodegenerative and oncology targets.
In parallel, advancements in biocatalysis have leveraged 2,2-dimethoxyacetonitrile as a substrate for engineered nitrilases, as reported in ACS Catalysis (2024). The study identified mutant nitrilase variants capable of selectively hydrolyzing the nitrile group to carboxylic acids under mild conditions, enabling greener synthetic routes for anti-inflammatory drugs like ibuprofen derivatives. This aligns with the pharmaceutical industry's push toward sustainable manufacturing practices.
Notably, 2,2-dimethoxyacetonitrile has also emerged in materials science applications. A Nature Communications paper (2023) detailed its use as a crosslinking agent for biodegradable polymer hydrogels with tunable mechanical properties. These hydrogels demonstrated exceptional biocompatibility in in vivo models, suggesting potential for drug-eluting implants and tissue engineering scaffolds. The compound's dual reactivity (nitrile and acetal groups) allowed precise control over hydrogel degradation kinetics—a critical parameter for controlled drug release systems.
From a safety and regulatory perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established an occupational exposure limit (OEL) of 5 ppm for 2,2-dimethoxyacetonitrile based on comprehensive inhalation studies. These findings provide crucial guidance for industrial-scale applications while confirming the compound's manageable risk profile when proper handling protocols are followed.
Looking forward, the integration of 2,2-dimethoxyacetonitrile into flow chemistry systems (as demonstrated in Organic Process Research & Development) and its emerging role in PROTAC (proteolysis-targeting chimera) synthesis suggest expanding applications in next-generation therapeutics. The compound's chemical versatility continues to inspire innovative methodologies at the chemistry-biology interface, making it a molecule of enduring interest for both academic and industrial researchers.
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